molecular formula C17H25N3O18P2 B163415 Udp-adg CAS No. 125710-37-4

Udp-adg

Cat. No.: B163415
CAS No.: 125710-37-4
M. Wt: 621.3 g/mol
InChI Key: PPKWAUXLIQKSTC-GGTZVBJBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine diphosphate-α-D-glucose (UDP-ADG) is a nucleotide sugar involved in carbohydrate metabolism and glycosylation processes. These compounds serve as activated donors in biosynthesis pathways, enabling the transfer of sugar moieties to proteins, lipids, or other substrates .

Properties

CAS No.

125710-37-4

Molecular Formula

C17H25N3O18P2

Molecular Weight

621.3 g/mol

IUPAC Name

[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2R,3S,4S,5S)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(36-15(8)27)16(28)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-15,23-27H,4H2,1H3,(H,18,21)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10+,11+,12-,13-,14-,15?/m1/s1

InChI Key

PPKWAUXLIQKSTC-GGTZVBJBSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)C(=O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O

Isomeric SMILES

CC(=O)N[C@H]1[C@@H]([C@@H]([C@@H](OC1O)C(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)C(=O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O

Synonyms

UDP-2-acetamido-2-deoxygalacturonic acid
UDP-ADG

Origin of Product

United States

Comparison with Similar Compounds

UDP-Glucose (UDP-G)

  • Structural Similarities : Both UDP-ADG and UDP-G contain a uridine diphosphate backbone linked to a glucose moiety. The primary distinction lies in the stereochemistry or functional group modifications (e.g., acetylation in UDP-GlcNAc).
  • Functional Roles: UDP-G is a key substrate for glycogen synthesis and glycosylation reactions . this compound may play specialized roles in rare metabolic pathways or bacterial cell wall synthesis (inferred from general biochemical knowledge).
  • Physicochemical Properties :

    Property This compound (Inferred) UDP-G (CAS 133-89-1)
    Molecular Weight ~580 g/mol 566.29 g/mol
    Solubility Water-soluble Water-soluble
    Stability pH-sensitive Stable at pH 6–8

    Data for UDP-G sourced from Safety Data Sheet ; this compound data inferred from structural analogs.

UDP-N-Acetylglucosamine (UDP-GlcNAc)

  • Structural Differences : UDP-GlcNAc includes an N-acetyl group on the glucoseamine residue, enhancing its role in post-translational modifications.
  • Functional Contrast :
    • UDP-GlcNAc is critical for O-GlcNAcylation of proteins and chitin synthesis.
    • This compound may lack the N-acetyl group, limiting its participation in eukaryotic signaling pathways.

Comparison with Functionally Similar Compounds

GDP-Mannose

  • Functional Overlap: Both this compound and GDP-mannose participate in glycosylation, but GDP-mannose is specific for mannose incorporation into glycans.
  • Biosynthetic Pathways: GDP-mannose is synthesized via GDP-mannose pyrophosphorylase, while this compound likely requires distinct enzymes (e.g., UDP-glucose epimerases).

ADP-Glucose

  • Role in Metabolism : ADP-glucose is a precursor for starch synthesis in plants, whereas this compound is more associated with glycogen or bacterial polysaccharides.
  • Energy Utilization: ADP-glucose utilizes adenosine diphosphate, favoring energy storage, while this compound’s uridine moiety may optimize transferase reactions .

Research Findings and Limitations

  • Key Studies: Limited direct research on this compound is available in the provided evidence. However, studies on UDP-G highlight its enzymatic regulation and industrial applications (e.g., glycoconjugate synthesis) .
  • Gaps in Knowledge: The absence of peer-reviewed data on this compound necessitates reliance on structural analogs for comparison.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.